molecular formula C13H13N3O2 B4033490 N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide

N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide

Cat. No.: B4033490
M. Wt: 243.26 g/mol
InChI Key: TZDWOSAKHWDELS-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer research, it has been found to interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:

These compounds share the pyrazine core but differ in their functional groups and specific pharmacological activities, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-11-4-2-10(3-5-11)8-16-13(17)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDWOSAKHWDELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.